molecular formula C9H6N2OS B012975 [1,3]Thiazolo[3,2-a]benzimidazol-7-ol CAS No. 103029-73-8

[1,3]Thiazolo[3,2-a]benzimidazol-7-ol

Cat. No.: B012975
CAS No.: 103029-73-8
M. Wt: 190.22 g/mol
InChI Key: CFOYBMZNEPCRQX-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[3,2-a]benzimidazol-6-ol typically involves the cyclization of 2-mercaptobenzimidazole with various ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), followed by cyclization using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene . Another method involves the reaction of 2-mercaptobenzimidazole with bromomalononitrile in ethanol, followed by cyclization with anhydrous sodium acetate .

Industrial Production Methods

While specific industrial production methods for [1,3]thiazolo[3,2-a]benzimidazol-6-ol are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazol-6-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-a]benzimidazole
  • Thiazolo[3,2-a]benzimidazol-3(2H)-one
  • 2-Substituted-thiazolo[3,2-a]benzimidazole derivatives

Uniqueness

[1,3]Thiazolo[3,2-a]benzimidazol-6-ol is unique due to its specific structural features, which confer distinct biological activities compared to other similar compounds. Its hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

103029-73-8

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazol-7-ol

InChI

InChI=1S/C9H6N2OS/c12-6-1-2-7-8(5-6)11-3-4-13-9(11)10-7/h1-5,12H

InChI Key

CFOYBMZNEPCRQX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)N3C=CSC3=N2

Canonical SMILES

C1=CC2=C(C=C1O)N3C=CSC3=N2

Synonyms

Thiazolo[3,2-a]benzimidazol-6-ol (6CI,9CI)

Origin of Product

United States

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